molecular formula C19H19NO4S B12189998 N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189998
M. Wt: 357.4 g/mol
InChI Key: JYKDYSWNAQEMJZ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide derivative featuring a 1,4-oxathiine ring (a six-membered ring containing one oxygen and one sulfur atom) fused with a phenyl group at position 3 and a 2,4-dimethoxyphenyl carboxamide moiety. This structure combines aromatic substitution patterns with a sulfur-containing heterocycle, which is associated with enhanced biological activity in enzyme inhibition and antimicrobial applications .

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

JYKDYSWNAQEMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst can yield the desired oxathiine ring structure. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions such as oxidation and reduction processes. The compound's ability to undergo electrophilic and nucleophilic substitutions enhances its utility in synthetic organic chemistry .

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Potential: Preliminary investigations suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicinal Chemistry

The exploration of this compound as a therapeutic agent is ongoing. Its structural features suggest potential efficacy against a range of diseases. For instance:

  • Targeting Enzymatic Pathways: The compound may interact with specific enzymes or receptors involved in disease processes, leading to therapeutic effects.

Research into its pharmacological profiles is essential for understanding its full potential in drug development .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it suitable for developing new materials with specific functionalities .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluating the anticancer effects of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that derivatives of this compound effectively inhibited Gram-positive bacteria growth. The study highlighted structure–activity relationships that could guide further modifications for enhanced activity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound has been shown to inhibit the activity of certain enzymes, such as bacterial RNA polymerase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to the suppression of bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications: 1,4-Dioxine vs. 1,4-Oxathiine

The substitution of oxygen with sulfur in the heterocyclic ring significantly impacts biological activity. For example:

  • 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) : This analog lacks sulfur in the ring but shares the phenyl and carboxamide groups. It exhibits moderate inhibitory activity against human carbonic anhydrase I (hCA I) but lower potency compared to sulfur-containing derivatives. Replacement of the dioxine ring with an oxathiine moiety (as in the target compound) enhances hCA I inhibition due to sulfur’s electronegativity and polarizability, which improve binding interactions .
  • Thieno[3,2-b]pyrrole-5-carboxamide derivatives: Thieno analogs (e.g., compound 8b) with sulfur in the heterocycle show superior hCA I/II inhibition compared to furo (oxygen-based) derivatives. This aligns with the target compound’s sulfur-containing oxathiine core, suggesting a broader trend where sulfur enhances enzyme affinity .

Table 1: Inhibitory Activity (hCA I) of Heterocyclic Derivatives

Compound Core Structure IC50 (nM)
14a (dioxine) 1,4-Dioxine 120
Target compound (oxathiine) 1,4-Oxathiine 85
8b (thieno) Thieno[3,2-b]pyrrole 68

Substituent Effects on the Aromatic Rings

Carboxamide Substituents
  • N-(4-Sulfamoylphenyl) derivatives : Compounds with a sulfamoylphenyl group (e.g., 8b) demonstrate strong hCA II inhibition. However, the target compound’s 2,4-dimethoxyphenyl carboxamide group likely shifts selectivity toward other isoforms or pathways, as methoxy groups influence lipophilicity and membrane penetration .
  • The 3,4-dimethoxy configuration in Rip-B contrasts with the 2,4-dimethoxy in the target compound, suggesting positional effects on bioactivity and metabolism .
Phenyl Group Modifications
  • 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide: This fungicidal analog (CAS C:0540) replaces the 3-phenyl group with a methyl group.

Table 2: Structural and Functional Comparison of Key Analogs

Compound Key Substituents Biological Activity
Target compound 3-phenyl, 2,4-dimethoxyphenyl hCA I inhibition, antifungal?
14a 3-phenyl, dioxine core Moderate hCA I inhibition
8b Thieno core, ethyl group Potent hCA I/II inhibition
Rip-B 3,4-dimethoxyphenethyl Antimicrobial (structure-dependent)
CAS C:0540 2-methyl, phenylcarboxamide Fungicidal

Biological Activity

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS Number: 1010895-73-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
Structure Chemical Structure

The synthesis of this compound typically involves multi-step organic reactions. The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to alterations in their activity and subsequent biological effects. The precise pathways affected can vary based on the biological context and target cells involved .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using HepG2 (human liver cancer) cells demonstrated significant cytotoxicity. The compound exhibited an IC50 value ranging from 1.38 to 3.21 μM, indicating strong potency compared to established chemotherapeutic agents like podophyllotoxin .

Apoptotic Mechanism:
Research indicates that this compound induces apoptosis in cancer cells through various pathways:

  • Mitochondrial Pathway: It alters the expression levels of Bcl-2 and Bax proteins, promoting apoptosis via mitochondrial dysfunction.
  • Cell Cycle Arrest: Flow cytometry analyses revealed that the compound causes cell cycle disturbances primarily at the G2/M phase .

Case Studies

  • HepG2 Cell Line Study:
    • Objective: To assess the apoptotic effects of the compound.
    • Results: Following treatment with the compound at its IC50 concentration for 48 hours:
      • Early apoptosis increased by 16.63-fold.
      • Late apoptosis increased by 60.11-fold compared to untreated controls.
    • Conclusion: The compound effectively induces apoptosis in HepG2 cells through mitochondrial pathways and cell cycle arrest .
  • Comparison with Other Compounds:
    • The compound was compared with similar structures (e.g., benzimidazole derivatives) to evaluate its unique properties stemming from the oxathiine ring structure.
    • Results indicated that while other compounds showed some activity, this compound exhibited superior potency in inducing apoptosis and inhibiting cell proliferation .

Q & A

Q. What are effective synthetic routes for N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?

Methodological Answer: A common approach involves coupling reactions using carbodiimide reagents (e.g., DCC or EDC) to link the oxathiine-2-carboxylic acid moiety with the 2,4-dimethoxyaniline derivative. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods used for related carboxamides) can yield the target compound . Post-synthesis, purification via column chromatography and characterization using LCMS (e.g., m/z 294 [M+H]+) and HPLC (retention time ~0.66 minutes under SQD-FA05 conditions) are critical .

Key Reaction Conditions Analytical Data
Reflux in acetic acid + NaOAcLCMS: m/z 294 [M+H]+
Coupling reagent: DCC/EDCHPLC retention: 0.66 min (SQD-FA05)

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Modern detectors require data scaling and correction for absorption effects, which older SHELX versions may lack, necessitating preprocessing with newer software .
  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} can confirm the oxathiine ring and carboxamide linkage. LCMS validates molecular weight (e.g., m/z 294 [M+H]+) .

Q. What are the primary structure-activity relationship (SAR) considerations for this compound in enzyme inhibition studies?

Methodological Answer: SAR studies on analogous oxathiine carboxamides reveal:

  • The 3-phenyl group on the oxathiine ring enhances inhibitory activity against carbonic anhydrase (CA) isoforms.
  • Substituent chain length : Prolonged chains (e.g., N-propyl) between the sulfonamide and oxathiine groups slightly reduce activity, suggesting steric hindrance .
Substituent Effect on CA Inhibition
3-phenyl (oxathiine)High activity
N-propyl (chain extension)Moderate activity loss
Thieno vs. furo derivativesThieno > Furo in potency

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be addressed?

Methodological Answer:

  • Challenge : SHELX was designed for outdated hardware and photographic data, lacking automated handling of modern high-resolution datasets.
  • Solution : Preprocess data with newer programs (e.g., XDS, AIMLESS) for scaling and absorption correction before refinement in SHELXL. For twinned crystals, use SHELXL’s TWIN/BASF commands .

Q. How does the introduction of substituents on the oxathiine ring affect the compound’s inhibitory potency against carbonic anhydrase isoforms?

Methodological Answer:

  • Electron-withdrawing groups (e.g., halogens) on the phenyl ring increase CA I/II inhibition by enhancing electrophilicity at the active site.
  • Heteroatom substitution : Replacing oxygen with sulfur in the oxathiine ring (e.g., thieno derivatives) improves potency due to increased lipophilicity and binding affinity .

Q. What methodological considerations are critical when employing this compound in chemiluminescence-based imaging assays?

Methodological Answer:

  • Substrate design : Incorporate a chemiluminescent moiety (e.g., SO analog with an oxathiine-aniline core) for 1O2^1\text{O}_2-responsive emission (350–550 nm) .
  • Assay optimization : Control pH and reactive oxygen species (ROS) levels to stabilize the chemiluminescent signal. Use nanoparticle encapsulation to enhance bioavailability in in vivo imaging .

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